molecular formula C19H15BrN4O2 B11272338 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11272338
M. Wt: 411.3 g/mol
InChI Key: VWLBXTKMJMPSCE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrazole ring at position 3. The pyrazole moiety is further substituted with a 4-ethoxyphenyl group, enhancing its electronic and steric profile (Fig. 1). Oxadiazoles are known for their stability, metabolic resistance, and versatility in medicinal chemistry, particularly as bioisosteres for ester and amide groups .

For example, describes the use of 5-(4-bromophenyl)-1H-tetrazole and carboxylic acid derivatives with DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF solvent systems to form oxadiazoles . Similar methodologies may apply here.

Properties

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O2/c1-2-25-15-9-5-12(6-10-15)16-11-17(23-22-16)19-21-18(24-26-19)13-3-7-14(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)

InChI Key

VWLBXTKMJMPSCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromoacetophenone: This can be achieved by bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 4-bromo-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one: This involves the Claisen-Schmidt condensation of 4-bromoacetophenone with 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.

    Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

    Formation of the oxadiazole ring: The final step involves the cyclization of the pyrazole intermediate with an appropriate nitrile oxide precursor under acidic conditions to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Anti-Inflammatory Activity

Several oxadiazole derivatives exhibit notable anti-inflammatory properties. For instance:

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole showed 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated 61.9% activity under the same conditions, highlighting the positive impact of electron-donating methoxy groups .

Key Comparison :

Compound Substituents (Position 5) Anti-Inflammatory Activity (%)
Target Compound 4-Ethoxyphenyl-pyrazole Not reported
5-(4-Chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 59.5
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole 3,4-Dimethoxyphenyl 61.9

However, its larger steric bulk could reduce binding efficiency compared to smaller substituents like methoxy .

Structural and Crystallographic Comparisons

  • Isostructural Analogues : describes isostructural 1,3,4-oxadiazole derivatives with fluorophenyl groups, which adopt planar conformations except for one perpendicular fluorophenyl ring. This suggests that bulky substituents (e.g., ethoxyphenyl) may disrupt planarity, affecting intermolecular interactions and crystal packing .
  • Pyrazole-Containing Derivatives : and highlight pyrazole-based structures where substituents like 4-methoxyphenyl or 3,4,5-trimethoxyphenyl influence molecular conformation and packing. The ethoxyphenyl group in the target compound may introduce similar steric effects but with increased lipophilicity .

Tables of Comparative Data

Table 1: Substituent Effects on Anti-Inflammatory Activity

Compound (Reference) R Group at Position 5 Activity (% Inhibition)
Target Compound 4-Ethoxyphenyl-pyrazole N/A
5-(4-Chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 59.5
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole 3,4-Dimethoxyphenyl 61.9

Table 2: Physicochemical Properties

Compound (Reference) Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~428.3 ~3.5 <0.1 (DMF)
5-(4-Chlorophenyl)-1,3,4-oxadiazole 345.6 3.1 0.2 (DMSO)

Biological Activity

The compound 3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate findings from various studies regarding its biological activity, including anti-cancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C18H16BrN3OC_{18}H_{16}BrN_3O with a molecular weight of approximately 368.25 g/mol. The structure includes a bromophenyl group and a pyrazole moiety connected to an oxadiazole ring, which is known to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and pyrazole scaffolds exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of oxadiazole and pyrazole can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have shown effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Some derivatives have also been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity against various pathogens, suggesting another avenue for therapeutic application .

Case Study 1: Antitumor Activity

A recent study synthesized several oxadiazole-pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines. The compound 5a demonstrated significant activity against HePG-2 cells with an IC50 value of 35.58 µM. Notably, it exhibited better activity than the standard drug doxorubicin in some tests .

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
5aHePG-235.58Better
10cHCT-1165.55Better
10cMCF-72.86Better

The mechanism by which these compounds exert their cytotoxic effects appears to involve inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. In comparative studies, compound 5a showed nearly double the inhibitory activity against HER3 compared to gefitinib, a well-known EGFR inhibitor .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • Oxadiazole Moiety : Essential for maintaining biological activity; modifications can enhance or reduce potency.
  • Pyrazole Ring : Critical for cytotoxicity; variations in substituents on this ring can lead to significant changes in activity.

Research shows that electron-donating or withdrawing groups at specific positions on the phenyl rings influence the overall efficacy of these compounds .

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